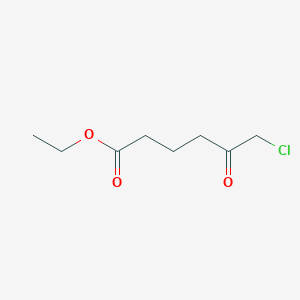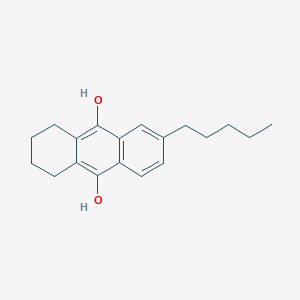
2,2,4,4-Tetramethyl-3-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethyl-3-oxopentanoic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.224 g/mol . It is also known by other names such as 3-keto-2,2,4,4-tetramethyl-valeric acid and 2,2,4,4-tetramethyl-3-oxopentansäure . This compound is characterized by its unique structure, which includes a ketone group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 2,2,4,4-Tetramethyl-3-oxopentanoic acid can be achieved through several methods. One common synthetic route involves the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating until reflux and subsequent distillation under reduced pressure . Another method includes the use of 2,2,4,4-tetramethyl-1,3-cyclobutanediol as a starting material, which undergoes amination reduction reactions to produce the desired compound . These methods are designed to optimize yield and purity, making them suitable for both laboratory and industrial-scale production.
Analyse Chemischer Reaktionen
2,2,4,4-Tetramethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification reactions to form esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for esterification such as sulfuric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethyl-3-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetramethyl-3-oxopentanoic acid involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can modulate biological pathways and influence the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
2,2,4,4-Tetramethyl-3-oxopentanoic acid can be compared with other similar compounds such as:
Levulinic acid: Another keto acid with similar reactivity but different structural properties.
2,2,4,4-Tetramethyl-3-pentanone: A related compound with a ketone group but lacking the carboxylic acid functionality.
3-Oxopentanoic acid: A simpler keto acid with fewer methyl groups and different reactivity. The uniqueness of this compound lies in its combination of steric hindrance from the methyl groups and the presence of both ketone and carboxylic acid functionalities, which provide diverse reactivity and applications.
Eigenschaften
Molekularformel |
C9H16O3 |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
2,2,4,4-tetramethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C9H16O3/c1-8(2,3)6(10)9(4,5)7(11)12/h1-5H3,(H,11,12) |
InChI-Schlüssel |
JWCBCANMUVYBDA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C)(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dimethyl-2H-benzo[d][1,2,3]triazole](/img/structure/B13130989.png)
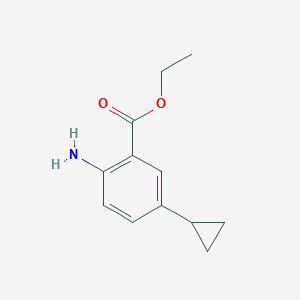
![[4-(4-methylphenyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B13131009.png)
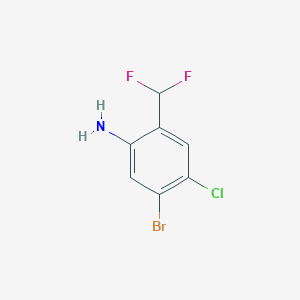
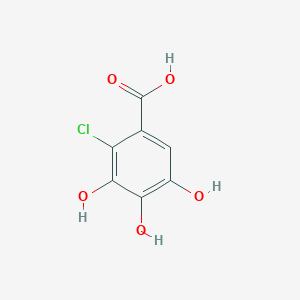

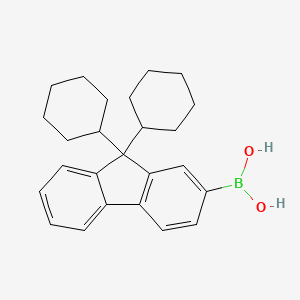
![5-Amino-1-ethyl-[3,4'-bipyridin]-6(1H)-one](/img/structure/B13131035.png)


![7-(3-Aminopropyl)-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13131052.png)

